Tetraammonium hexacyanoferrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

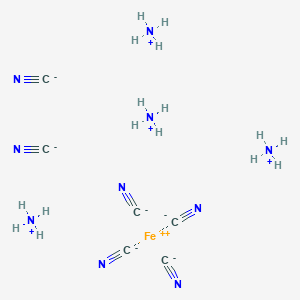

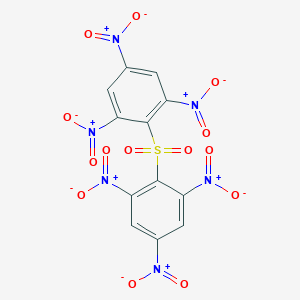

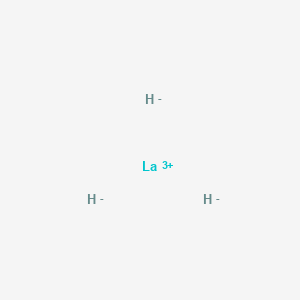

Tetraammonium hexacyanoferrate is a compound with the molecular formula C6H16FeN10 . It is a type of metal hexacyanoferrate, which are mixed-valence compounds characterized by open 3D frameworks .

Synthesis Analysis

Metal hexacyanoferrates, including Tetraammonium hexacyanoferrate, are generally produced by the direct reaction of metal salts with potassium hexacyanoferrate . The hydrothermal method is a simple and established synthesis technique, with the ability to synthesize unstable materials near the melting point .Molecular Structure Analysis

The structure of Tetraammonium hexacyanoferrate is characterized by a cubic lattice of iron atoms, with the CN groups lying in the edges of these small cubes . The alkali atoms occur at the centers of alternate small cubes .Chemical Reactions Analysis

Hexacyanoferrate-based compounds, including Tetraammonium hexacyanoferrate, have been studied for their redox chemistry in a range of ionic media . They exhibit clear advantages in most of the strongly coordinating ionic liquids .Physical And Chemical Properties Analysis

Tetraammonium hexacyanoferrate has an average mass of 284.103 Da and a mono-isotopic mass of 284.090881 Da . It is characterized by its unique physicochemical properties, such as three-dimensional framework with large open sites and metal sites with different oxidation states .Applications De Recherche Scientifique

Energy Storage

Hexacyanoferrate-based materials, including Tetraammonium hexacyanoferrate, are being explored for their potential in energy storage . This is largely due to the rapid development of the energy storage market, which requires advanced, reliable, and cost-effective materials for large-scale applications in load-levelling of renewable energy power sources .

Electrochemical Devices

Tetraammonium hexacyanoferrate and other hexacyanoferrate-based compounds are being researched for their potential use in electrochemical devices . The unique atomic structure and ionic and electronic properties of these materials make them promising candidates for this application .

Smart Windows

Hexacyanoferrate-based materials are also being studied for their potential use in smart windows . These materials could be used to create windows that can change their transparency in response to electrical signals .

Hydrothermal Synthesis

Metal hexacyanoferrates, including Tetraammonium hexacyanoferrate, are produced using hydrothermal synthesis . This method is a simple and established synthesis technique, with the ability to synthesize unstable materials near the melting point, the possibility to synthesize large and good quality crystals, and to obtain tunable size particles, controlled agglomeration, and low contamination by impurities .

Catalysts

Due to their unique physicochemical properties, such as a three-dimensional framework with large open sites and metal sites with different oxidation states, metal hexacyanoferrates are being explored for their potential use as catalysts .

Sensors

Metal hexacyanoferrates are also being researched for their potential use in sensors . Their unique properties could make them useful in the development of new sensor technologies .

Adsorbents

Another potential application of metal hexacyanoferrates is their use as adsorbents . Their unique structure and properties could make them effective at capturing and holding onto various substances .

Material Science

Tetraammonium hexacyanoferrate possesses immense potential for scientific research in material science. Its versatile nature allows for applications in various fields.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tetraazanium;iron(2+);hexacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVPEBHZMCRMC-UHFFFAOYSA-R |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16FeN10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraazanium;iron(2+);hexacyanide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)